![molecular formula C11H9N3 B8700869 9H-pyrido[3,4-b]indol-6-amine CAS No. 6453-27-6](/img/structure/B8700869.png)
9H-pyrido[3,4-b]indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-pyrido[3,4-b]indole, also known as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, or 9H-Beta-carboline, is a compound with the molecular formula C11H8N2 and a molecular weight of 168.1946 . It is also known to be a potential human carcinogen, which is generated by the combustion of tobacco, or by pyrolysis of protein .
Synthesis Analysis
The synthesis of 9H-pyrido[3,4-b]indol-6-amine derivatives has been reported in several studies. For instance, one study reported the synthesis of N-Substituted-9H-β-carboline-6-amine derivatives through the Pictet Spengler reaction in three steps, using 5-Chlorotryptamine and glyoxalic acid as starting materials .Molecular Structure Analysis
The molecular structure of 9H-pyrido[3,4-b]indole consists of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3,4-b]indole . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
9H-pyrido[3,4-b]indol-6-amine is involved in various chemical reactions. For instance, it has been reported that it can be metabolized to intermediates (possibly short-lived nitrenium ion of AαC) that react with DNA . Another study reported the formation of 1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP), 1methyl-9H-pyrido[3,4-b]-indole (Harman), and 9H-pyrido[3,4-b]-indole (Norharman) in chemical model systems containing epicatechin under various reaction conditions .Physical And Chemical Properties Analysis
9H-pyrido[3,4-b]indole is a light yellow needle-shaped crystal . It is soluble in hot water and slightly soluble in benzene and petroleum ether . Its melting point ranges from 200.0 to 203.0 °C .Safety and Hazards
Orientations Futures
The future directions of 9H-pyrido[3,4-b]indol-6-amine research are promising. For instance, one study highlighted the interest in 6,5,6-fused tricyclic analogues of 4-aminoquinazolines as kinase inhibitors in the micromolar to the nanomolar range of IC50 values . The study suggested that these compounds could be used for the development of efficient and eco-compatible chemical methodologies, allowing rapid access to libraries of potent bioactive arenes and their heteroarenes analogues .
Propriétés
Numéro CAS |
6453-27-6 |
|---|---|
Formule moléculaire |
C11H9N3 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
9H-pyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C11H9N3/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H,12H2 |
Clé InChI |
PPCJCNSRVOYTKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C3=C(N2)C=NC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[chromene-2,3'-pyrrolidine]](/img/structure/B8700787.png)
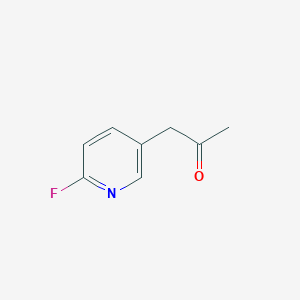
![Tert-butyl 2-[(2-aminoethyl)amino]acetate](/img/structure/B8700804.png)

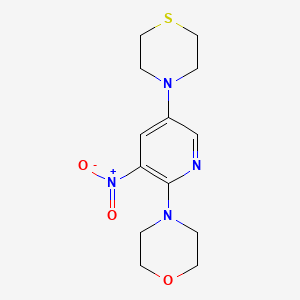


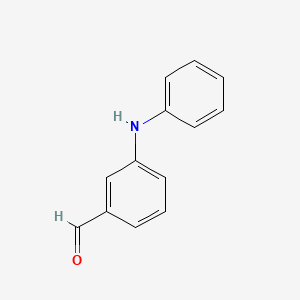


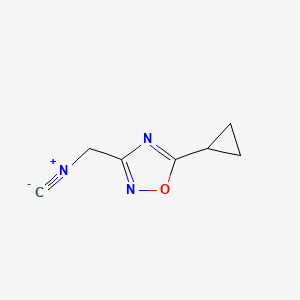
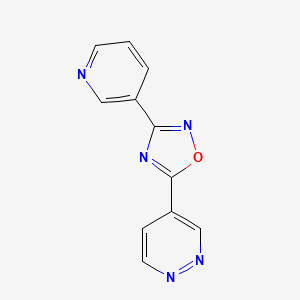
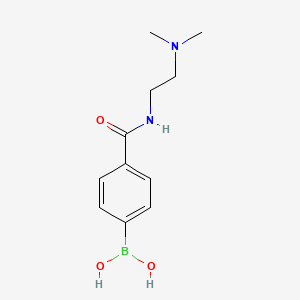
![N-[2-(1-piperidinyl)phenyl]isonicotinamide](/img/structure/B8700885.png)